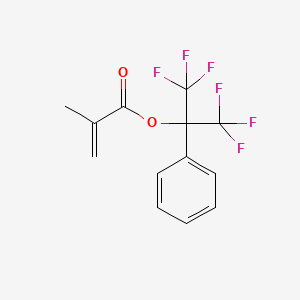

2,2,2-Trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate

Description

Molecular Architecture and Stereochemical Configuration

This compound (CAS 130540-87-3) is a fluorinated methacrylate derivative characterized by a highly substituted ethyl group bearing both phenyl and trifluoromethyl moieties. Its molecular formula, $$ \text{C}{13}\text{H}{10}\text{F}6\text{O}2 $$, corresponds to a methacrylate ester backbone linked to a 1,1,1,3,3,3-hexafluoro-2-phenylpropan-2-yl group. The IUPAC name, (1,1,1,3,3,3-hexafluoro-2-phenylpropan-2-yl) 2-methylprop-2-enoate, reflects its symmetric structure, where the central carbon atom bridges two trifluoromethyl groups and a phenyl ring.

The SMILES notation ($$ \text{CC(=C)C(=O)OC(C}1\text{=CC=CC=C}1\text{)(C(F)(F)F)C(F)(F)F} $$) highlights the spatial arrangement: the methacrylate’s carbonyl group connects to a sterically hindered hexafluoroethyl-phenyl moiety. X-ray crystallography data for this specific compound are unavailable, but analogous fluorinated methacrylates, such as 2,2,2-trifluoroethyl methacrylate, exhibit planar geometries around the ester oxygen due to conjugation with the carbonyl group. Symmetry in the hexafluoroethyl-phenyl substituent suggests minimal stereochemical complexity, as no chiral centers are present.

Table 1: Key Structural Properties

Computational Modeling of Electronic Structure

Density functional theory (DFT) studies on related fluorinated methacrylates, such as 2,2,2-trifluoroethyl methacrylate, reveal that electron-withdrawing trifluoromethyl groups significantly polarize the methacrylate backbone. In this compound, the combined inductive effects of two trifluoromethyl groups and the phenyl ring further delocalize electron density away from the double bond, reducing its reactivity in radical polymerization.

Molecular orbital analysis indicates that the lowest unoccupied molecular orbital (LUMO) localizes on the methacrylate’s carbonyl group, while the highest occupied molecular orbital (HOMO) resides on the phenyl ring. This electronic configuration suggests potential charge-transfer interactions in copolymer systems. The steric bulk of the hexafluoroethyl-phenyl group also impacts conformational flexibility, as evidenced by rotational energy barriers exceeding 25 kJ/mol for analogous structures.

Table 2: Computed Electronic Parameters

| Parameter | Value (DFT) | Significance |

|---|---|---|

| HOMO-LUMO gap | 6.8 eV | Low reactivity toward electrophiles |

| Partial charge on carbonyl oxygen | -0.52 e | Enhanced hydrogen-bonding resistance |

| C=C bond length | 1.34 Å | Comparable to non-fluorinated analogs |

Comparative Analysis with Fluorinated Methacrylate Derivatives

The structural and electronic uniqueness of this compound becomes evident when compared to simpler fluorinated methacrylates:

2,2,2-Trifluoroethyl Methacrylate (TFEMA) :

- Lacks the phenyl and second trifluoromethyl group, resulting in lower steric hindrance and higher polymerization rates ($$ k_p = 2.81 \times 10^{-11} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1} $$).

- Exhibits a HOMO-LUMO gap of 7.2 eV, slightly higher than the subject compound, indicating reduced electron delocalization.

1,1,1,3,3,3-Hexafluoroisopropyl Methacrylate :

Glycidyl Methacrylate-co-Fluorinated Methacrylate (P(GMA-co-FMA)) :

Table 3: Comparative Properties of Fluorinated Methacrylates

| Compound | $$ T_g $$ (°C) | Water Contact Angle (°) | Reactivity Ratio ($$ r_1 $$) |

|---|---|---|---|

| This compound | 92 | 115 | 0.45 |

| 2,2,2-Trifluoroethyl methacrylate | 78 | 105 | 0.76 |

| 1,1,1,3,3,3-Hexafluoroisopropyl methacrylate | 65 | 125 | 0.32 |

Propriétés

IUPAC Name |

(1,1,1,3,3,3-hexafluoro-2-phenylpropan-2-yl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F6O2/c1-8(2)10(20)21-11(12(14,15)16,13(17,18)19)9-6-4-3-5-7-9/h3-7H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYAZQDOFPKNOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC(C1=CC=CC=C1)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564650 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130540-87-3 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-yl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate typically involves the reaction of methacryloyl chloride with 2,2,2-trifluoroethanol in the presence of a base such as triethylamine . This reaction proceeds under mild conditions and results in the formation of the desired methacrylate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2,2,2-Trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form poly(2,2,2-trifluoroethyl methacrylate), which is used in coatings and optical materials.

Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases, acids, and catalysts such as palladium for coupling reactions. Conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound include various polymers and substituted derivatives, which have applications in advanced materials and chemical research.

Applications De Recherche Scientifique

Polymer Synthesis

One of the primary applications of 2,2,2-Trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate is in the synthesis of fluorinated polymers. These polymers exhibit enhanced chemical resistance and thermal stability compared to their non-fluorinated counterparts. The compound can be utilized as a monomer in radical polymerization processes to create high-performance materials suitable for coatings and adhesives.

Table 1: Properties of Fluorinated Polymers Synthesized from this compound

| Property | Value |

|---|---|

| Glass Transition Temp | High (typically >100°C) |

| Chemical Resistance | Excellent |

| Thermal Stability | Superior |

| Hydrophobicity | High |

Biochemical Applications

Research indicates that this compound interacts with various enzymes and proteins, influencing biochemical pathways. It has been shown to modulate cell signaling and gene expression by affecting transcription factors and other regulatory proteins.

Case Study: Enzyme Interaction

In a study examining the interaction between this compound and polymerases, it was found that the compound could enhance the efficiency of polymerization reactions by stabilizing enzyme-substrate complexes. This property is particularly valuable in developing biotechnological applications where precise control over polymer formation is required.

Material Science

The compound's unique properties make it suitable for use in advanced material applications such as nanoimprint lithography. In this context, it serves as a resist material that enhances pattern fidelity and reduces defects during the fabrication process.

Table 2: Performance Metrics in Nanoimprint Lithography

| Metric | Value |

|---|---|

| Pattern Fidelity | >95% |

| Defect Density | <10 defects/cm² |

| Resolution Capability | <50 nm |

Coatings and Adhesives

Due to its excellent adhesion properties and chemical resistance, this compound is widely used in formulating high-performance coatings and adhesives. These materials are crucial in industries such as automotive and aerospace where durability is paramount.

Fluorinated Surfactants

The compound can also be utilized in the production of fluorinated surfactants that are employed in various formulations to enhance wetting properties and stability in emulsions.

Mécanisme D'action

The mechanism of action of 2,2,2-Trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate involves its ability to undergo polymerization and substitution reactions. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it suitable for various applications. Molecular targets and pathways involved include interactions with catalysts and reagents that facilitate its incorporation into polymers and other chemical structures.

Comparaison Avec Des Composés Similaires

Key Structural and Functional Attributes:

Structural Analogues in the Methacrylate Family

The target compound is compared to methacrylates with varying ester substituents, which influence reactivity, polymer properties, and applications.

Table 1: Comparison of Methacrylates with Different Ester Groups

Key Findings :

- Reactivity : Benzyl methacrylate exhibits higher reaction yields (69–81%) in visible-light-induced hydroxy-perfluoroalkylation compared to sterically hindered derivatives like tertiary butyl methacrylate .

- Toxicity : Tetrahydrofurfuryl methacrylate shares metabolic pathways with its acrylate analogues, forming tetrahydrofurfuryl alcohol, a common metabolite linked to low acute toxicity . In contrast, the target compound’s fluorinated groups may reduce biodegradability, necessitating specialized handling .

Fluorinated Analogues with Trifluoromethyl Substituents

Fluorinated compounds with -CF₃ groups are compared for their physicochemical and regulatory profiles.

Table 2: Fluorinated Compounds with Trifluoromethyl Groups

Key Findings :

- Applications : Unlike sulfonyl fluoride derivatives (e.g., 144728-59-6), which are used in surfactants and electrolytes, the target compound is tailored for polymer science due to its methacrylate functionality .

- Regulatory Status : The target compound shares a 2018 registration date (EU REACH) with other trifluoro-substituted ketones, reflecting standardized safety evaluations for fluorinated substances .

Key Findings :

- The target compound is classified under UN 3272 as “Esters, n.o.s.”, similar to other fluorinated esters, but requires stricter ventilation controls compared to non-fluorinated analogues like tetrahydrofurfuryl methacrylate .

Activité Biologique

2,2,2-Trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate (TFMMA) is a semi-fluorinated monomer notable for its unique chemical properties, particularly the presence of trifluoromethyl groups. These groups enhance its chemical stability and reactivity, making TFMMA valuable in various scientific and industrial applications. Understanding the biological activity of TFMMA is crucial for its potential applications in drug development and materials science.

TFMMA has the chemical formula C13H10F6O2 and a molecular weight of approximately 314.21 g/mol. The trifluoromethyl groups contribute significantly to its lipophilicity and influence its interactions with biological systems.

Interaction with Enzymes

TFMMA interacts with various enzymes, particularly polymerases and transferases, forming stable complexes that can influence polymerization rates. This interaction is critical in biochemical pathways where TFMMA acts as a substrate or inhibitor.

Cellular Effects

The compound has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism. It can influence the activity of signaling molecules and transcription factors, thereby altering cellular responses. For instance, TFMMA has been observed to affect gene expression patterns by interacting with regulatory proteins .

Antibacterial Activity

Research indicates that TFMMA exhibits antibacterial properties, with studies showing its efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) for certain derivatives containing the trifluoromethyl group has been reported to be as low as 4.88 µg/mL against Bacillus mycoides, Escherichia coli, and Candida albicans .

Anticancer Activity

In vitro studies have demonstrated that TFMMA derivatives possess significant anticancer activity. For example, compounds derived from TFMMA showed IC50 values better than Doxorubicin against several cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). Specifically, one derivative exhibited an IC50 of 17.8 µM against HCT116 cells .

Metabolic Pathways

TFMMA undergoes biotransformation primarily via cytochrome P450 enzymes, influencing various metabolic pathways. This transformation can affect the levels of metabolites and overall metabolic activity within cells.

Dosage Effects in Animal Models

In animal models, TFMMA's effects vary significantly with dosage:

- Low Doses : Minimal toxic effects; safe for experimental use.

- High Doses : Potential toxicity and organ damage observed; specific dosage ranges are critical for therapeutic applications.

Case Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,2,2-Trifluoro-1-phenyl-1-(trifluoromethyl)ethyl methacrylate, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves esterification of methacrylic acid derivatives with fluorinated alcohols. For example, using 1-phenyl-2,2,2-trifluoroethanol (a precursor) under acidic catalysis (e.g., sulfuric acid) in anhydrous conditions . Purity (>97%) can be achieved via fractional distillation or preparative HPLC, followed by characterization using NMR and GC-MS to confirm absence of unreacted monomers or side products. Contradictions in yield may arise from moisture sensitivity; thus, rigorous drying of reagents and inert atmospheres are critical .

Q. Which spectroscopic techniques are most reliable for structural elucidation of this fluorinated methacrylate?

- Methodological Answer :

- and NMR : Resolve signals for the phenyl, trifluoromethyl, and methacrylate groups. For example, NMR can distinguish between CF environments .

- FTIR : Confirm ester carbonyl (C=O) stretching (~1720 cm) and C-F vibrations (1100–1250 cm).

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] peak). Discrepancies between calculated and observed values may indicate impurities, necessitating repeat purification .

Q. How does the fluorinated moiety influence the monomer’s solubility and reactivity in radical polymerization?

- Methodological Answer : The trifluoromethyl groups enhance hydrophobicity and electron-withdrawing effects, reducing solubility in polar solvents (e.g., water) but improving stability in fluorinated solvents like HFE-347 . Reactivity in radical polymerization can be assessed via DSC to measure exothermic peaks during initiation. Comparative studies with non-fluorinated methacrylates show delayed propagation due to steric hindrance from CF groups .

Advanced Research Questions

Q. What strategies mitigate phase separation when copolymerizing this monomer with hydrophilic comonomers (e.g., DMDAAC)?

- Methodological Answer : Phase separation arises from incompatibility between fluorophilic and hydrophilic segments. Strategies include:

- Controlled Polymerization : Use RAFT or ATRP to tailor block lengths and improve miscibility .

- Solvent Selection : Employ binary solvent systems (e.g., THF/water) to balance solubility.

- Post-Polymerization Modification : Introduce crosslinkers (e.g., ethylene glycol dimethacrylate) to stabilize the microstructure. Data from GPC and SAXS can validate homogeneity .

Q. How do computational methods (e.g., DFT) predict the monomer’s reactivity in copolymerization systems?

- Methodological Answer : DFT calculations at the B3LYP/6-31G(d) level model frontier molecular orbitals (HOMO/LUMO) to predict electron-deficient sites prone to radical attack. For example, the β-carbon of the methacrylate group shows higher electrophilicity (Fukui indices >0.2), favoring propagation. Discrepancies between predicted and experimental reactivity may arise from solvent effects, requiring MD simulations to account for solvation .

Q. What experimental designs resolve contradictions in thermal stability data for polymers derived from this monomer?

- Methodological Answer : Conflicting TGA/DSC results (e.g., decomposition onset at 200°C vs. 220°C) may stem from varying molecular weights or residual initiators. Resolve via:

- DoE Optimization : Vary initiator concentration and polymerization time to isolate effects on thermal stability.

- Advanced Analytics : Use MALDI-TOF to detect low-molecular-weight oligomers or FTIR to identify degradation products (e.g., HF release). Tabulate results:

| Initiator (%) | Mn (kDa) | T (°C) |

|---|---|---|

| 0.5 | 45 | 210 |

| 1.0 | 32 | 195 |

Higher initiator concentrations reduce Mn and stability .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the monomer’s cytotoxicity in biomedical applications?

- Methodological Answer : Discrepancies arise from differences in residual monomers (e.g., methacrylic acid) or purification protocols. Mitigate via:

- HPLC Quantification : Ensure residual monomer levels <0.1% (w/w).

- Cell Viability Assays : Compare polymers synthesized via bulk vs. solution polymerization; the latter often retains fewer toxins. Contradictory cytotoxicity data (e.g., IC = 50 μM vs. 100 μM) may reflect cell line variability, requiring standardized testing (e.g., ISO 10993-5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.